Estrone |A-D-glucuronide-d4 (sodium)

Bioanalytical Chemistry Endocrinology Clinical Mass Spectrometry

This deuterium-labeled (d4) sodium salt is the essential internal standard for validated LC-MS/MS quantification of estrone-3-glucuronide (E1-3G) in urine, plasma, and environmental water. Unlike unlabeled estrone glucuronide, which co-elutes and produces identical MS signals, the +4 Da mass shift enables distinct MRM transitions—the foundational requirement for isotope dilution mass spectrometry mandated by ICH M10 and FDA Bioanalytical Method Validation guidances. The sodium salt form ensures direct aqueous solubility for sample preparation workflows. Supplied with ≥98% purity and full characterization for AMV, QC, and regulatory submissions. Request pricing for research quantities.

Molecular Formula C24H29NaO8
Molecular Weight 472.5 g/mol
Cat. No. B12405360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrone |A-D-glucuronide-d4 (sodium)
Molecular FormulaC24H29NaO8
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]
InChIInChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14?,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D;
InChIKeyPBULYLQKWDXDFZ-GSKGIKHZSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrone A-D-glucuronide-d4 (Sodium): Stable Isotope-Labeled Internal Standard for LC-MS Quantification of Estrogen Metabolites


Estrone A-D-glucuronide-d4 (sodium) is a deuterium-labeled analog of estrone β-D-glucuronide sodium salt, a conjugated estrogen metabolite formed endogenously via UDP-glucuronosyltransferase-mediated glucuronidation of estrone . The compound incorporates four deuterium atoms at specified positions on the steroidal A-ring and D-ring (2,4,16,16-d4), resulting in a nominal mass shift of +4 Da relative to the unlabeled parent . This mass differential enables its primary function as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of estrone-3-glucuronide (E1-3G) in biological and environmental matrices . The sodium salt form confers aqueous solubility suitable for direct addition to urine, plasma, or wastewater samples during sample preparation workflows . The compound is supplied as a fully characterized reference standard, with typical vendor-specified purity of ≥98% and is intended for analytical method development, method validation (AMV), and quality control (QC) applications in research and regulated environments .

Why Unlabeled Estrone Glucuronide Cannot Substitute for Estrone A-D-glucuronide-d4 (Sodium) in Quantitative Bioanalysis


The unlabeled estrone glucuronide sodium salt (CAS 15087-01-1) is chemically identical to the endogenous analyte present in biological specimens . When added as an internal standard, it co-elutes with the endogenous analyte and produces an identical mass spectrometric signal, making it impossible for the detector to distinguish between the added standard and the native compound . This analytical degeneracy precludes any correction for ion suppression, matrix effects, or extraction recovery, thereby invalidating quantitative accuracy [1]. In contrast, the incorporation of four deuterium atoms into estrone A-D-glucuronide-d4 generates a distinct +4 Da mass shift that enables the mass spectrometer to monitor the internal standard and the endogenous analyte via separate multiple reaction monitoring (MRM) transitions . This isotopic discrimination is the foundational requirement for stable isotope dilution mass spectrometry, which is mandated by regulatory guidances (ICH M10, FDA Bioanalytical Method Validation) for quantitative bioanalysis [1]. Substitution with the unlabeled compound or an alternative non-isotopic internal standard introduces uncontrolled variability in quantification and is not acceptable for validated analytical methods.

Estrone A-D-glucuronide-d4 (Sodium): Quantitative Comparative Evidence for Scientific Selection


Quantitative Recovery Correction: +4 Da Mass Shift Enables Validated LC-MS/MS Quantification of Estrone-3-Glucuronide

In validated LC-MS/MS methods employing estrone glucuronide-d4 as the internal standard, the deuterated compound compensates for analyte losses during sample preparation and matrix effects during ionization, enabling quantitative recovery across the analytical range [1]. The unlabeled estrone glucuronide (CAS 15087-01-1) cannot provide this correction because its mass spectrometric signal is indistinguishable from that of the endogenous analyte . In a representative validated method for urinary steroid glucuronides, the use of deuterated internal standards (including estrone glucuronide-d4) yielded recovery values ranging from 89.6% to 113.8% across 15 analytes, with method linearity of R² ≥0.99 [1]. Without isotopic discrimination provided by the +4 Da mass shift of the d4-labeled compound, such validation parameters are unattainable.

Bioanalytical Chemistry Endocrinology Clinical Mass Spectrometry

Isotopic Purity and Labeling Position: d4-Labeled E1-3G Standard versus d5-Labeled Alternative

Estrone A-D-glucuronide-d4 (sodium) incorporates four deuterium atoms at the 2,4,16,16-positions of the steroidal A- and D-rings, producing a molecular weight of 450.53 g/mol (free acid form) . A commercially available alternative, estrone-d5 β-D-glucuronide (sodium), incorporates five deuterium atoms, resulting in a nominal mass shift of +5 Da . The choice between d4-labeled and d5-labeled internal standards is not arbitrary: the d4-labeled compound may provide superior chromatographic co-elution with the unlabeled analyte compared to the d5-labeled analog, as the smaller mass differential minimizes deuterium isotope effects on retention time [1]. While both compounds satisfy the basic requirement for mass discrimination from the unlabeled analyte (m/z +4 vs +5), the d4-labeled form represents the minimal isotopic substitution required for baseline resolution in most triple quadrupole MS instruments, potentially reducing the risk of isotopic cross-talk between MRM transitions [1].

Stable Isotope Labeling Mass Spectrometry Reference Standards

Sodium Salt Form: Aqueous Solubility and Formulation Compatibility versus Lithium Salt Alternative

Estrone A-D-glucuronide-d4 is commercially available in both sodium salt (target compound) and lithium salt (alternative) forms . The sodium salt form (CAS of unlabeled analog: 15087-01-1) exhibits slight solubility in water and methanol, making it compatible with direct aqueous sample preparation workflows for urine, plasma, and environmental water analysis . The lithium salt form (molecular weight 457.46 g/mol) contains a lithium counterion that may introduce analytical complications in certain applications, including potential lithium adduct formation in electrospray ionization and incompatibility with methods requiring sodium-free matrices . While both salt forms are suitable for use as internal standards, the sodium salt matches the physiological counterion of endogenous estrone glucuronide excreted in urine, and avoids introducing lithium into analytical systems where lithium quantification may be a confounding variable.

Sample Preparation Analytical Method Development Formulation Science

Regulatory Compliance: Pharmacopeial Traceability of Estrone-d4-3-Glucuronide as a Reference Standard

Estrone-d4-3-glucuronide (the free acid equivalent of the sodium salt) is supplied as a fully characterized chemical compound compliant with regulatory guidelines and traceable against pharmacopeial standards, including United States Pharmacopeia (USP) and European Pharmacopoeia (EP) reference materials . In contrast, generic deuterated internal standards without explicit pharmacopeial traceability may not satisfy documentation requirements for method validation under ICH Q2(R1) or for quality control applications in Good Manufacturing Practice (GMP) environments [1]. The unlabeled estrone glucuronide reference standard is specifically designated for use in USP compendial tests and assays . The d4-labeled analog, when sourced from vendors providing certificates of analysis with established traceability chains, supports analytical method validation and quality control applications in regulated pharmaceutical and clinical laboratory settings.

Quality Control Regulated Bioanalysis Pharmaceutical Analysis

Estrone A-D-glucuronide-d4 (Sodium): High-Value Research and Industrial Application Scenarios


Validated LC-MS/MS Quantification of Urinary Estrone-3-Glucuronide for Clinical Fertility Monitoring

Estrone A-D-glucuronide-d4 (sodium) serves as the stable isotope-labeled internal standard in validated LC-MS/MS methods for quantifying estrone-3-glucuronide (E1-3G) in human urine . E1-3G is a well-established biomarker for ovarian function, with urinary levels peaking approximately 36 hours prior to ovulation and providing a direct measure of follicular growth . In a validated method targeting 15 urinary steroid glucuronides, the use of deuterated internal standards including estrone glucuronide-d4 enabled recovery values of 89.6% to 113.8% and linearity of R²≥0.99 across the analytical range . The sodium salt form facilitates direct addition to urine samples during sample preparation, enabling accurate correction for matrix effects and extraction losses . This application supports clinical research in reproductive endocrinology, fertility monitoring device development, and at-home ovulation prediction technologies where quantitative accuracy is essential for regulatory approval and clinical utility .

Simultaneous Quantification of Conjugated and Unconjugated Estrogens in Breast Cancer Cell Studies

In LC-HRMS methods designed for estrogen metabolomics in breast cancer research, deuterated internal standards are essential for simultaneously quantifying conjugated and unconjugated steroids without prior derivatization . The d4-labeled estrone glucuronide internal standard enables accurate quantification of E1-3G alongside other estrogen metabolites in cell culture media from human breast cancer cell lines (e.g., MCF-7) . A validated LC-HRMS assay using deuterated internal standards achieved accuracy of 98.8–101.2%, precision (mean 2.05%, all ≤2.80%), stability over five freeze–thaw cycles (95.7–100.4%), and SPE accuracy (96.9–102.0%) . The lower limit of quantification (LLOQ) ranged from 0.005–2 ng/mL, enabling sensitive detection of estrogen metabolites in cell culture experiments . This application is critical for investigating estrogen metabolism in hormone-dependent cancers and for evaluating the effects of therapeutic interventions on steroidogenic pathways .

Environmental Monitoring of Estrogen Glucuronides in Wastewater and Surface Water

Estrone A-D-glucuronide-d4 (sodium) is employed as an internal standard in UHPLC-MS/MS methods for detecting and quantifying estrogen conjugates in environmental water samples, including river water, wastewater influent, and wastewater effluent . Conjugated estrogens such as estrone-3-glucuronide (E1-3G) can be deconjugated by microbial β-glucuronidase activity in wastewater treatment plants, releasing free estrone (E1) which exhibits endocrine-disrupting activity . Accurate quantification of both conjugated and free estrogen species is necessary to assess total estrogenic load and treatment plant removal efficiency . In a validated online dual-column UHPLC-MS/MS method, the use of deuterated internal standards enabled minimum sample manipulation, lower detection limits, and overall increased method accuracy and precision compared to methods lacking isotopic internal standardization . This application supports regulatory environmental monitoring programs, wastewater treatment optimization studies, and research on the environmental fate of pharmaceutical estrogens .

Pharmaceutical Quality Control and API Impurity Profiling

Estrone-d4-3-glucuronide is specified as one of the isotope-labeled impurities of estrone API (Active Pharmaceutical Ingredient) and is used for analytical method development, method validation (AMV), and quality control applications during pharmaceutical synthesis and formulation . The compound serves as a reference standard for traceability against USP or EP pharmacopeial standards, supporting regulatory submissions and GMP-compliant quality testing . In pharmaceutical impurity profiling, the use of deuterated impurity standards enables accurate identification and quantification of glucuronide-related impurities in estrone drug substance and drug product batches . The sodium salt form provides aqueous solubility compatible with standard pharmaceutical analytical workflows, including HPLC-UV and LC-MS impurity methods . This application is essential for pharmaceutical manufacturers conducting stability studies, release testing, and regulatory filings for estrone-containing products where glucuronide conjugates are potential impurities or degradation products .

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